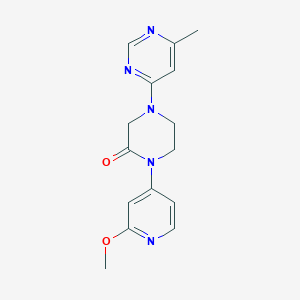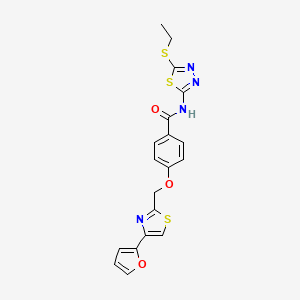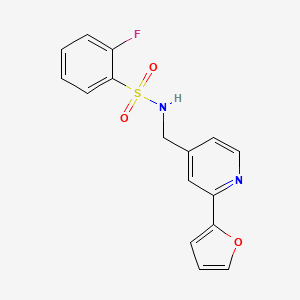![molecular formula C20H22N4O2S B2696765 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1203411-84-0](/img/structure/B2696765.png)
2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound incorporates a thiazole ring, an indole derivative, and an acetamido group, which collectively contribute to its distinctive chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide generally involves multiple steps, including the formation of the indole derivative, followed by the attachment of the acetamido and thiazole moieties. Standard organic synthesis techniques such as condensation reactions, amide bond formations, and cyclization processes are employed under controlled conditions to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized to maximize efficiency and minimize cost. This often involves the use of robust catalysts, automated reaction setups, and continuous flow systems to streamline the multi-step synthesis. Proper purification techniques, such as recrystallization and chromatography, are crucial to obtaining the final product with the desired specifications.
化学反应分析
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the indole and thiazole rings, leading to various oxidation states.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the nitrogen and carbon atoms within the compound.
Hydrolysis: : The amide bond in the acetamido group is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed from These Reactions
Depending on the specific reaction conditions and reagents used, the compound can yield various oxidized, reduced, or substituted derivatives, each with potentially different properties and applications.
科学研究应用
Chemistry
The compound's intricate structure makes it a valuable subject in organic chemistry research, particularly in the study of heterocyclic compounds and novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to investigate biochemical pathways, enzyme activities, and receptor interactions, given its potential bioactive nature.
Medicine
Preliminary studies might suggest roles in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific diseases or conditions.
Industry
Industrial applications could include its use as an intermediate in the synthesis of other complex molecules, specialty chemicals, and potentially in materials science for creating new functional materials.
作用机制
Effects
The compound exerts its effects through specific interactions with molecular targets, which can include enzymes, receptors, and nucleic acids. These interactions might modulate biochemical pathways and cellular processes.
Molecular Targets and Pathways
The precise mechanism often involves binding to active sites or regulatory regions of target molecules, thereby influencing their activity and function. Pathways affected could range from metabolic processes to signal transduction cascades.
相似化合物的比较
Uniqueness
Compared to similar compounds, 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide stands out due to its unique combination of an indole derivative and a thiazole ring, which imparts distinctive chemical and biological properties.
Similar Compounds
2-(2-(2,3-dihydrobenzofuran-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
2-(2-(2,3-dihydroindol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
These compounds share structural similarities but differ in the specific heterocyclic components, which can significantly affect their reactivity and applications.
属性
IUPAC Name |
2-[[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-12-18(19(26)23(2)3)27-20(21-12)22-17(25)11-24-15-9-5-4-7-13(15)14-8-6-10-16(14)24/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCFQBSSBYKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2696686.png)

![[(2-Chlorophenyl)methyl]urea](/img/structure/B2696688.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide](/img/structure/B2696693.png)
![Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate](/img/structure/B2696694.png)
![(4-methoxycarbonylphenyl)methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2696695.png)

![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)
![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)
![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)
